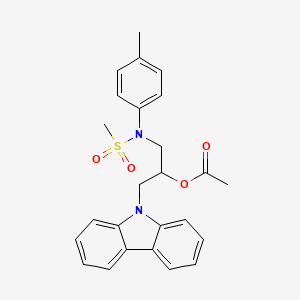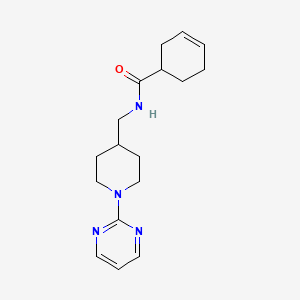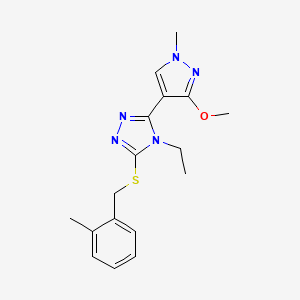![molecular formula C12H14ClNO5S B2976662 2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 356568-69-9](/img/structure/B2976662.png)
2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 153°C and a boiling point of 478°C. It is highly soluble in water and ethanol and has a molecular weight of 350.86 g/mol. 2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is commonly used in research applications due to its unique properties, such as its low toxicity and high solubility.
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research, where it serves as a precursor for synthesizing peptides and proteins for experimental analysis. Its reactivity with amino groups makes it a valuable tool for modifying proteins, which can help in understanding protein structure and function .
Synthesis of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. The compound can be used to synthesize indole derivatives that are biologically active and may be applied in the treatment of cancer, microbial infections, and various disorders .
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for constructing complex molecules. Its chloroacetyl group is particularly reactive, allowing for subsequent transformations that can lead to a wide range of organic compounds .
Drug Development
The compound’s structural features make it a candidate for drug development, especially in the design of small molecule drugs. Its molecular framework can be incorporated into drug molecules that target specific biological pathways .
Material Science
In material science, this compound could be explored for the development of novel materials with specific properties. Its ability to undergo polymerization or to be incorporated into larger molecular structures makes it a potential candidate for creating new types of polymers or coatings .
Chemical Biology
Chemical biology applications may include using this compound as a building block for chemical probes. These probes can be designed to bind to particular enzymes or receptors, aiding in the study of biological processes at the molecular level .
Catalysis
The compound’s structure allows it to be used in catalysis research. It can be a ligand for metal catalysts or a component in organocatalysts, contributing to the development of more efficient and selective catalytic processes .
Environmental Chemistry
In environmental chemistry, this compound could be investigated for its potential use in the breakdown of pollutants. Its reactive groups might interact with environmental toxins, leading to their degradation and helping to mitigate pollution .
Propriétés
IUPAC Name |
2-O-ethyl 4-O-methyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-4-19-12(17)9-6(2)8(11(16)18-3)10(20-9)14-7(15)5-13/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDNXBFLCKLCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

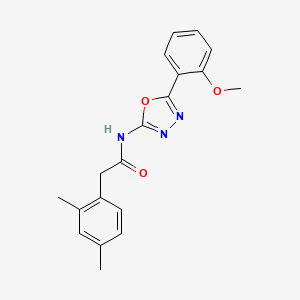
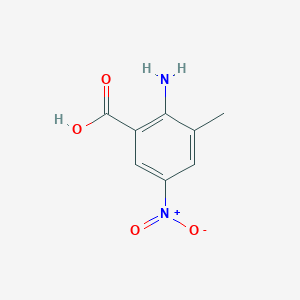
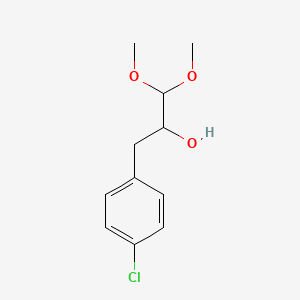
![Ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2976587.png)
![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)
![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)
![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)

